molecular formula C23H20ClN3O4 B10892784 N-(3-{[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

N-(3-{[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

Cat. No.: B10892784
M. Wt: 437.9 g/mol
InChI Key: ZMQXDUFZBYAPMT-DHRITJCHSA-N
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Description

N~1~-[3-({2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-({2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N1-[3-({2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE exerts its effects is not well-documented in the search results. it likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-[3-({2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE include other hydrazino-carbonyl derivatives and benzamide compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets N1-[3-({2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C23H20ClN3O4/c1-14-6-8-16(9-7-14)22(29)26-18-5-3-4-17(12-18)23(30)27-25-13-15-10-19(24)21(28)20(11-15)31-2/h3-13,28H,1-2H3,(H,26,29)(H,27,30)/b25-13+

InChI Key

ZMQXDUFZBYAPMT-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)Cl)O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)Cl)O)OC

Origin of Product

United States

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